REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]([CH3:25])[CH2:9][CH2:10][NH:11][C:12]1[N:22]=[C:21]([CH3:23])[CH:20]=[C:19]([CH3:24])[C:13]=1[C:14](OCC)=[O:15]>O1CCCC1>[CH3:7][N:8]([CH3:25])[CH2:9][CH2:10][NH:11][C:12]1[C:13]([CH2:14][OH:15])=[C:19]([CH3:24])[CH:20]=[C:21]([CH3:23])[N:22]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ethyl 2-(2-dimethylaminoethylamino)-4,6-dimethylnicotinate
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
CN(CCNC1=C(C(=O)OCC)C(=CC(=N1)C)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 11/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
quenched with saturated sodium sulfate solution
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 15.0 g of crude title C product
|
Name
|
|
Type
|
|
Smiles
|
CN(CCNC1=NC(=CC(=C1CO)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |